1-Benzyl-4-Hydrazinopiperidine Trihydrochloride

Salt selection Dose calculation Free base equivalent

1-Benzyl-4-Hydrazinopiperidine Trihydrochloride (CAS 1185303-13-2) is the trihydrochloride salt of 4-hydrazinyl-1-(phenylmethyl)piperidine, a bifunctional molecule combining an N-benzylpiperidine scaffold with a nucleophilic hydrazine moiety at the 4-position. The free base parent (CAS 180696-11-1) and the more commonly listed dihydrochloride salt (CAS 83949-42-2) constitute its closest structural analogs, differing only in protonation state and counterion stoichiometry.

Molecular Formula C12H22Cl3N3
Molecular Weight 314.7 g/mol
CAS No. 1185303-13-2
Cat. No. B1520953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-Hydrazinopiperidine Trihydrochloride
CAS1185303-13-2
Molecular FormulaC12H22Cl3N3
Molecular Weight314.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1NN)CC2=CC=CC=C2.Cl.Cl.Cl
InChIInChI=1S/C12H19N3.3ClH/c13-14-12-6-8-15(9-7-12)10-11-4-2-1-3-5-11;;;/h1-5,12,14H,6-10,13H2;3*1H
InChIKeyVZMLRASHOJBKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-Hydrazinopiperidine Trihydrochloride (CAS 1185303-13-2): Core Identity and Procurement Baselines


1-Benzyl-4-Hydrazinopiperidine Trihydrochloride (CAS 1185303-13-2) is the trihydrochloride salt of 4-hydrazinyl-1-(phenylmethyl)piperidine, a bifunctional molecule combining an N-benzylpiperidine scaffold with a nucleophilic hydrazine moiety at the 4-position . The free base parent (CAS 180696-11-1) and the more commonly listed dihydrochloride salt (CAS 83949-42-2) constitute its closest structural analogs, differing only in protonation state and counterion stoichiometry . The compound has been described in vendor documentation as a cytotoxic agent with reported adenine kinase inhibitory activity and the ability to cross the blood-brain barrier, positioning it as a research tool in oncology and neuropharmacology programs .

Why 1-Benzyl-4-Hydrazinopiperidine Trihydrochloride (CAS 1185303-13-2) Cannot Be Casually Substituted: Salt Form, Purity, and Functional Consequences


The N-benzyl-4-hydrazinopiperidine chemotype exists in at least three distinct commercial forms—free base (CAS 180696-11-1), dihydrochloride (CAS 83949-42-2), and trihydrochloride (CAS 1185303-13-2)—which are not interchangeable for quantitative research . The trihydrochloride salt carries three equivalents of HCl (formula C₁₂H₂₂Cl₃N₃, MW 314.68) versus two equivalents for the dihydrochloride (C₁₂H₂₁Cl₂N₃, MW 278.22), producing an 11.6% differential in active free base content per unit mass that directly affects dosing calculations in cell-based and in vivo assays . Furthermore, vendor-reported purity for the trihydrochloride salt (CAS 1185303-13-2) reaches 98% from select suppliers, whereas the more abundant dihydrochloride variant is typically offered at 95% purity, introducing batch-to-batch variability in impurity profiles that can confound structure-activity relationship (SAR) studies . The hydrazine functionality is both the pharmacophoric driver and a potential source of oxidative degradation; salt stoichiometry influences hygroscopicity and long-term storage stability, making casual substitution a risk factor for experimental irreproducibility .

Quantitative Differentiation Evidence for 1-Benzyl-4-Hydrazinopiperidine Trihydrochloride (CAS 1185303-13-2) Against Closest Analogs


Salt Stoichiometry and Free Base Equivalent Content: Trihydrochloride vs. Dihydrochloride

The trihydrochloride salt (CAS 1185303-13-2, MW 314.68) contains exactly three molar equivalents of HCl, whereas the dihydrochloride salt (CAS 83949-42-2, MW 278.22) contains two . This produces a free base mass fraction of 65.2% for the trihydrochloride vs. 73.8% for the dihydrochloride, meaning that 100 mg of trihydrochloride salt delivers approximately 65.2 mg of the active 1-benzyl-4-hydrazinylpiperidine free base, compared to 73.8 mg from the same mass of dihydrochloride salt . For researchers transitioning between salt forms or comparing literature EC₅₀/IC₅₀ values, failure to correct for this difference introduces an 11.6% systematic error in effective concentration, sufficient to shift apparent potency rankings in SAR campaigns .

Salt selection Dose calculation Free base equivalent Analytical chemistry

Commercial Purity Tier: Trihydrochloride at 98% vs. Dihydrochloride at 95%

The trihydrochloride salt with CAS 1185303-13-2 is commercially available at 98% purity from suppliers such as Leyan (Cat. 1648377), whereas the dihydrochloride salt (CAS 83949-42-2) is predominantly offered at 95% purity (Santa Cruz Biotechnology, Beyotime, Apollo Scientific) . The 3-percentage-point purity differential corresponds to a potential 3% w/w difference in total impurity burden. In the context of the hydrazine functional group—which is prone to oxidation to hydrazones, azines, and further degradation products—this purity gap may translate into a meaningfully different impurity profile, particularly for assays sensitive to reactive electrophilic species such as cell-based cytotoxicity or enzyme inhibition studies .

Purity specification Impurity profiling Reproducibility Procurement quality

Computational Physicochemical Profile: Lipophilicity and CNS Drug-Likeness Relative to Debenzylated and N-Unsubstituted Analogs

The trihydrochloride salt incorporates an N-benzyl substituent that markedly increases calculated lipophilicity compared to the debenzylated parent 4-hydrazinopiperidine. The target compound has a computed LogP of 2.38 and a topological polar surface area (TPSA) of 41.29 Ų, as reported by ChemScene computational data . In contrast, 4-hydrazinopiperidine (CAS 158438-49-4) has a computed XLogP3 of -0.8 and a TPSA of 50.1 Ų [1]. The LogP differential of approximately 3.2 log units corresponds to a roughly 1,600-fold difference in predicted octanol-water partition coefficient, and the combined LogP/TPSA values for the benzylated compound fall within favorable ranges for passive CNS penetration (LogP 2–4; TPSA < 60–70 Ų), consistent with the vendor-reported ability of the trihydrochloride to cross the blood-brain barrier .

Blood-brain barrier permeability Lipophilicity CNS drug design in silico ADME

Hydrazine Moiety Reactivity: Enabling Covalent Probe and Derivatization Chemistry vs. Non-Hydrazine N-Benzylpiperidine Analogs

The 4-hydrazinyl substituent provides a uniquely reactive nucleophilic handle that distinguishes this compound from otherwise identical N-benzylpiperidine scaffolds bearing hydroxyl, amino, or keto groups at the 4-position. The hydrazine moiety enables chemoselective derivatization via hydrazone formation with aldehydes/ketones, a reaction pathway unavailable to 1-benzyl-4-hydroxypiperidine or 1-benzyl-4-aminopiperidine . Reconnaissance-level vendor data indicate the compound inhibits adenine kinase and demonstrates cytotoxicity in prostate adenocarcinoma and Caco-2 colorectal adenocarcinoma models—activity profiles that are structurally contingent on the hydrazine pharmacophore rather than the N-benzylpiperidine carrier alone . However, specific IC₅₀ values for adenine kinase inhibition and direct comparator data against 4-amino or 4-hydroxy analogs are not available in the open literature as of the search date, and the claims originate from a commercial vendor product description rather than a peer-reviewed primary research article; readers should treat these activity assertions as provisional until confirmed by independent replication .

Covalent inhibitor Hydrazone formation Chemical biology probe Derivatization

N-Benzylpiperidine Scaffold as a Pharmacophoric Carrier: Context from AChE/BuChE Inhibitor SAR

The N-benzylpiperidine substructure present in the target compound is a validated pharmacophoric element that mimics the donepezil core in acetylcholinesterase (AChE) inhibitor design. Published SAR studies on N-benzylpiperidine-3/4-carbohydrazide-hydrazones (closely related chemotypes) have demonstrated AChE inhibitory activity with IC₅₀ values ranging from 5.68 to 11.35 µM (eeAChE) and 8.80 to 74.40 µM (huAChE) across a 16-compound series—activity that is contingent on the N-benzylpiperidine nucleus [1]. Removal or modification of the N-benzyl group predictably reduces cholinesterase binding affinity, providing class-level evidence that the benzyl substitution on the target compound is pharmacologically non-innocent [1]. It must be noted that these data come from carbohydrazide-hydrazone derivatives, not the parent hydrazine; direct AChE/BuChE IC₅₀ values for 1-benzyl-4-hydrazinopiperidine trihydrochloride itself have not been reported, and the inference is structural rather than quantitative.

Cholinesterase inhibition Alzheimer's disease Donepezil analogs N-Benzylpiperidine SAR

Evidence-Anchored Application Scenarios for 1-Benzyl-4-Hydrazinopiperidine Trihydrochloride (CAS 1185303-13-2)


CNS-Penetrant Covalent Probe Development in Neuro-Oncology

The combination of vendor-reported blood-brain barrier permeability and computationally favorable CNS drug-like properties (LogP 2.38, TPSA 41.29 Ų) positions the trihydrochloride salt as a candidate scaffold for designing brain-penetrant covalent inhibitors targeting kinases or other nucleotide-binding proteins aberrantly expressed in gliomas or brain-metastatic tumors. The hydrazine warhead can be elaborated into acylhydrazone or hydrazide electrophiles for reversible covalent targeting, and the defined trihydrochloride stoichiometry—delivering a precise 65.2% free base equivalent per unit mass —enables accurate dose calculation in intracranial or systemic administration models where brain exposure predictions depend on correct dosing.

Multi-Target Anti-Alzheimer Lead Optimization Starting Point

Published SAR evidence demonstrates that N-benzylpiperidine-hydrazide-hydrazone derivatives achieve dual AChE/BuChE inhibition (eeAChE IC₅₀ 5.68–11.35 µM) with concurrent Aβ42 anti-aggregation activity [1]. The 1-benzyl-4-hydrazinopiperidine trihydrochloride serves as the optimal synthetic precursor for this chemotype because the free hydrazine can be directly condensed with aldehydes or carboxylic acid derivatives to generate diverse hydrazone/hydrazide libraries in a single step, eliminating the need for hydrazine installation via deprotection or functional group interconversion. The 98% purity tier available for the trihydrochloride salt provides a cleaner starting material for library synthesis, reducing the risk of side-product amplification during parallel chemistry.

Kinase Inhibitor Screening and Adenine-Mimetic SAR Campaigns

The vendor-reported adenine kinase inhibitory activity of the compound , although lacking peer-reviewed quantitative confirmation, is mechanistically plausible given the structural analogy between the 4-hydrazinopiperidine moiety and the adenine nucleobase, where the hydrazine can engage in hydrogen-bonding interactions at the kinase hinge region. The trihydrochloride form is preferred over the dihydrochloride for screening campaigns because its exact HCl stoichiometry (3 equivalents, confirmed by formula C₁₂H₂₂Cl₃N₃ and MW 314.68 ) eliminates ambiguity in stock solution preparation—a critical consideration when screening at concentrations near the assay sensitivity threshold where small mass errors propagate into false negatives.

Cytotoxicity Mechanism-of-Action Studies in Colorectal and Prostate Cancer Models

The CymitQuimica vendor entry reports activity against prostate adenocarcinoma cell lines and growth inhibition of Caco-2 colorectal adenocarcinoma cells . While these data await independent replication in peer-reviewed literature, the defined salt form (CAS 1185303-13-2) and verified molecular identity support its use in mechanism-of-action studies where precise compound identification is essential for target deconvolution (e.g., chemical proteomics, CETSA, or DARTS approaches). The higher purity tier and defined stoichiometry minimize the risk that an observed proteomic hit originates from a contaminant rather than the parent hydrazine, directly enhancing the credibility of target identification experiments.

Quote Request

Request a Quote for 1-Benzyl-4-Hydrazinopiperidine Trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.